ethyl 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, substituted with ethyl, methyl, and benzamido groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiophenes, which undergo a series of reactions such as alkylation, acylation, and cyclization. The reaction conditions may vary, but common reagents include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and time) ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5,5,7,7-tetramethyl-2-(4-methylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can be compared with other thienopyridine derivatives, such as:
Clopidogrel: An antiplatelet drug used to prevent blood clots.
Prasugrel: Another antiplatelet agent with a similar mechanism of action to clopidogrel.
Ticlopidine: An older antiplatelet drug with a different safety profile.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which may offer advantages in certain research and therapeutic contexts.
Properties
IUPAC Name |
ethyl 5,5,7,7-tetramethyl-2-[(4-methylbenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-7-27-20(26)16-15-12-21(3,4)24-22(5,6)17(15)28-19(16)23-18(25)14-10-8-13(2)9-11-14/h8-11,24H,7,12H2,1-6H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVFLEDAMZJLSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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